molecular formula C10H18N2O B15262784 6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

Cat. No.: B15262784
M. Wt: 182.26 g/mol
InChI Key: CFSQTFBAKGNUPE-UHFFFAOYSA-N
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Description

6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a spiro compound characterized by a unique structure that includes an oxazolidine ring fused to a spirocyclic system. This compound has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the formation of the oxazolidine ring followed by the introduction of the spirocyclic system. One common method involves the reaction of an appropriate amine with an epoxide under acidic conditions to form the oxazolidine ring. This intermediate is then subjected to further reactions to introduce the spirocyclic system .

Industrial Production Methods

While specific industrial production methods for 6-Ethyl-3-oxa-1-azaspiro[4This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction could produce secondary amines .

Scientific Research Applications

6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific combination of an oxazolidine ring and a spirocyclic system.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

6-ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C10H18N2O/c1-2-8-5-3-4-6-10(8)7-13-9(11)12-10/h8H,2-7H2,1H3,(H2,11,12)

InChI Key

CFSQTFBAKGNUPE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12COC(=N2)N

Origin of Product

United States

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